2-Bromo-m-xylene, also known as 2-bromo-1,3-dimethylbenzene, is a halogenated aromatic hydrocarbon used as a fundamental building block in organic synthesis. Its primary value lies in introducing the sterically hindered 2,6-dimethylphenyl moiety, a critical structural motif in the development of pharmaceuticals, agrochemicals, and advanced materials such as ligands for catalysis and organic electronics. The specific placement of the bromine atom between two methyl groups dictates its unique reactivity and steric profile compared to other bromoxylene isomers.
Substituting 2-bromo-m-xylene with other isomers, such as 4-bromo-m-xylene or 2-bromo-p-xylene, is chemically inappropriate and leads to process failure. The unique 2,6-disubstitution pattern creates significant steric hindrance around the reaction site (the C-Br bond), which directly controls reactivity, reaction kinetics, and the three-dimensional structure of downstream products. Using an incorrect isomer will result in the formation of undesired product isomers with different physical, chemical, and biological properties, often creating purification challenges and compromising the performance of the final material or the efficacy of a pharmaceutical agent. Therefore, procurement of the specific 2-bromo isomer is essential for synthetic reproducibility and achieving the target molecular architecture.
2-Bromo-m-xylene is the required precursor for synthesizing ligands incorporating the 2,6-dimethylphenyl (xylyl) group, which is crucial for creating a specific steric environment in catalysts and functional materials. For instance, the widely used N-heterocyclic carbene (NHC) ligand precursor, 1,3-bis(2,6-dimethylphenyl)imidazolium chloride (IXy.HCl), is prepared in high yield (89%) from 2,6-dimethylaniline, which is synthesized from 2-bromo-m-xylene. The steric bulk provided by the two ortho-methyl groups is a key design element that influences catalyst activity and selectivity, a feature not achievable with less-hindered isomers like 4-bromo-m-xylene.
| Evidence Dimension | Reaction Yield for Key Ligand Precursor |
| Target Compound Data | Enables synthesis of IXy.HCl in 89% yield |
| Comparator Or Baseline | Isomeric precursors (e.g., from 4-bromo-m-xylene) would yield electronically and sterically different ligands (e.g., IMes or other analogues), which are not direct substitutes. |
| Quantified Difference | Not a direct yield comparison, but a structural necessity. The 2,6-dimethylphenyl motif is functionally distinct from the 2,4- or 3,5-dimethylphenyl motifs derived from other isomers. |
| Conditions | Synthesis of 1,3-diaryl-imidazolium chlorides via reaction of 1,4-diaryl-1,4-diazabutadienes with paraformaldehyde and chlorotrimethylsilane. |
This compound is essential for accessing a specific class of sterically hindered ligands that are critical for performance in modern catalysis and are not accessible from other isomers.
In the synthesis of high-performance materials for organic light-emitting diodes (OLEDs), 2-bromo-m-xylene serves as an essential building block. For example, the fluorescent emitter 2,5,8,11-tetrakis(2,6-dimethylphenyl)perylene [FE-02] is synthesized via a Suzuki coupling reaction between a perylene-boronate core and 2-bromo-m-xylene. The use of this specific isomer is critical; substituting it with another, such as 4-bromo-m-xylene, would result in a different final molecule with altered molecular packing, electronic properties, and ultimately, different device performance.
| Evidence Dimension | Precursor Suitability for Patented OLED Material |
| Target Compound Data | Required reactant for the synthesis of 2,5,8,11-tetrakis(2,6-dimethylphenyl)perylene [FE-02]. |
| Comparator Or Baseline | Use of isomeric bromoxylenes would lead to different, non-target compounds with different photophysical properties. |
| Quantified Difference | Structural necessity; not a quantitative performance comparison. |
| Conditions | Palladium-catalyzed Suzuki coupling reaction with a perylene-tetraboronate ester. |
Procurement of this exact isomer is required to replicate patented synthesis routes for specific, high-performance organic electronic materials.
2-Bromo-m-xylene possesses distinct physical properties compared to its close isomers, which is critical for process design, handling, and purification. It has a reported boiling point of 206 °C and a density of 1.389 g/mL at 25 °C. In contrast, a common isomeric substitute, 4-bromo-o-xylene (CAS 583-71-1), has a higher boiling point of 214-215 °C and a slightly lower density of 1.37 g/mL. These differences in boiling points are significant enough to allow for separation by fractional distillation and are key parameters for ensuring process control and final product purity.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 206 °C |
| Comparator Or Baseline | 4-Bromo-o-xylene (CAS 583-71-1): 214-215 °C |
| Quantified Difference | 8-9 °C lower boiling point |
| Conditions | Standard atmospheric pressure (literature values). |
The distinct boiling point provides a reliable and scalable method for purification and quality control, which is essential for manufacturing high-purity downstream products.
This compound is the designated starting material for creating ligands with the 2,6-dimethylphenyl moiety. This specific structural feature is used to build a sterically crowded pocket around a metal center, which is critical for enhancing catalytic activity and selectivity in cross-coupling reactions, olefin metathesis, and other transformations.
As demonstrated in patent literature, 2-bromo-m-xylene is a non-interchangeable building block for specific, high-performance perylene-based fluorescent emitters. Its use ensures the correct molecular geometry needed to achieve desired photophysical properties, such as emission wavelength and quantum efficiency, in the final OLED device.
The 2,6-dimethylphenyl group, introduced via 2-bromo-m-xylene, is a recurring motif in various biologically active molecules. Its defined steric and electronic properties are often essential for binding to a specific biological target. Using the correct isomer is paramount for achieving the intended therapeutic or pesticidal activity.
Irritant